2-(Aminomethyl)phenyl acetate
Overview
Description
2-(Aminomethyl)phenyl acetate, also known as [2-(aminomethyl)phenyl]acetic acid, is an organic compound with the molecular formula C9H11NO2. It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(Aminomethyl)phenyl acetate typically involves a multi-step synthesis process:
Starting Material: The synthesis begins with 2-methoxyphenylacetic acid.
Chlorination: The 2-methoxyphenylacetic acid is reacted with hydrochloric acid to form 2-chloromethylphenylacetic acid.
Amination: The 2-chloromethylphenylacetic acid is then treated with an ammonia solution to yield this compound.
Purification: The final product is obtained through crystallization and purification steps.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the chlorination and amination reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification Units: Employing advanced purification units to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aminomethyl group to an amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted phenyl acetates.
Scientific Research Applications
2-(Aminomethyl)phenyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)phenyl acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It can modulate pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
- 2-(Aminomethyl)benzoic acid
- 2-(Aminomethyl)phenylacetic acid
- 2-(Aminomethyl)benzeneacetic acid
Comparison:
- Structural Differences: While these compounds share the aminomethyl group, their differing substituents on the phenyl ring lead to variations in chemical properties and reactivity.
- Uniqueness: 2-(Aminomethyl)phenyl acetate is unique due to its specific acetate group, which imparts distinct reactivity and potential applications .
Properties
IUPAC Name |
[2-(aminomethyl)phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXIADDOLPVBGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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